molecular formula C26H19F3N2O4 B10906703 2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate

2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate

Cat. No.: B10906703
M. Wt: 480.4 g/mol
InChI Key: FQTHNYJDSAFVPW-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE is a complex organic compound that features a combination of methoxy, methyl, oxo, trifluoromethyl, and pyrazolylidene groups

Preparation Methods

The synthesis of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The pyrazole derivative is then coupled with a methoxy-substituted benzaldehyde under basic conditions to form the desired product.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the pyrazole compound to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.

Chemical Reactions Analysis

2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Its properties can be exploited in the development of advanced materials, including polymers and coatings with specific functionalities.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE include:

    2-Methoxybenzoic acid derivatives: These compounds share the methoxybenzoate core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents can exhibit distinct pharmacological activities.

    Trifluoromethylated compounds: The presence of the trifluoromethyl group in various compounds can significantly impact their chemical reactivity and biological activity.

The uniqueness of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C26H19F3N2O4

Molecular Weight

480.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H19F3N2O4/c1-16-21(24(32)31(30-16)20-10-6-9-19(15-20)26(27,28)29)13-17-11-12-22(23(14-17)34-2)35-25(33)18-7-4-3-5-8-18/h3-15H,1-2H3/b21-13-

InChI Key

FQTHNYJDSAFVPW-BKUYFWCQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.